E. coli MetAP Inhibition: Sub-Micromolar Potency Validated by Co-Crystal Structure
5-(2-Chlorobenzyl)-2-Furoic Acid inhibits E. coli methionine aminopeptidase (MetAP) with an IC50 of 0.71 µM in the presence of 0.1 mM Mn²⁺ [1]. A co-crystal structure (PDB 2Q96) confirms the compound binds directly to the active site of the Mn(II)-form of the enzyme at 1.52 Å resolution [2]. In contrast, 5-(2-chlorophenyl)-2-furoic acid, which lacks the methylene linker, exhibits a slightly more potent but structurally distinct inhibition profile with IC50 = 0.51 µM (0.1 mM Mn²⁺) [3]. The 5-(2-methoxyphenyl) analog demonstrates weaker activity at IC50 = 0.558 µM against the same target [4].
| Evidence Dimension | Enzyme Inhibition Potency (MetAP) |
|---|---|
| Target Compound Data | IC50 = 0.71 µM (710 nM) |
| Comparator Or Baseline | 5-(2-Chlorophenyl)-2-furoic acid: IC50 = 0.51 µM; 5-(2-Methoxyphenyl)-2-furoic acid: IC50 = 0.558 µM |
| Quantified Difference | Target compound is 1.4-fold less potent than chlorophenyl analog but 1.3-fold more potent than methoxyphenyl analog |
| Conditions | E. coli MetAP, 0.1 mM Mn²⁺; inhibition assays |
Why This Matters
The co-crystal structure provides atomic-level validation of binding mode, enabling rational analog design and establishing this compound as a validated tool for bacterial MetAP studies.
- [1] BindingDB BDBM50175447. 5-(2-Chlorobenzyl)-2-furoic acid MetAP inhibition data. View Source
- [2] Ye QZ, Xie SX, Huang M, Huang WJ, Lu JP, Ma ZQ. Metalloform-selective inhibitors of Escherichia coli methionine aminopeptidase and X-ray structure of a Mn(II)-form enzyme complexed with an inhibitor. J Am Chem Soc. 2004;126(43):13940-13941. View Source
- [3] BRENDA. Ligand: 5-(2-chlorophenyl)furan-2-carboxylic acid. IC50 data. View Source
- [4] BindingDB BDBM50175430. 5-(2-Methoxyphenyl)-2-furoic acid MetAP IC50. View Source
